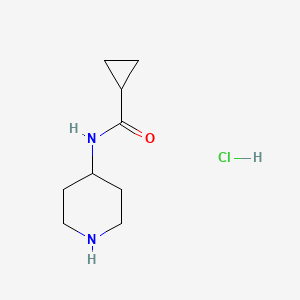

N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride

CAS No.: 1219971-76-2

Cat. No.: VC2928487

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219971-76-2 |

|---|---|

| Molecular Formula | C9H17ClN2O |

| Molecular Weight | 204.7 g/mol |

| IUPAC Name | N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride |

| Standard InChI | InChI=1S/C9H16N2O.ClH/c12-9(7-1-2-7)11-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H |

| Standard InChI Key | WHBFOXCWMNFKRX-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2CCNCC2.Cl |

| Canonical SMILES | C1CC1C(=O)NC2CCNCC2.Cl |

Introduction

Chemical Structure and Properties

Chemical Identification

N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride is identified by its CAS number 1219971-76-2 and is also known as Cyclopropanecarboxamide, N-4-piperidinyl-, hydrochloride (1:1) . This compound represents an important class of piperidine derivatives that feature a cyclopropanecarboxamide moiety at the 4-position of the piperidine ring.

Structural Characteristics

The compound consists of a central piperidine ring with an amide linkage at the 4-position connecting to a cyclopropane ring. The protonated nitrogen of the piperidine ring is balanced by a chloride counter-ion in the hydrochloride salt form. This salt formation enhances water solubility compared to the free base form, which is advantageous for pharmaceutical applications and laboratory handling .

Physical and Chemical Properties

While comprehensive physical property data for N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride is limited in the available literature, some properties can be inferred from related compounds. The related compound N-(4-Piperidinyl)cyclopropanecarboxamide (without the hydrochloride) has a retention index value of 1.8649 . The hydrochloride salt form typically exists as a crystalline solid with enhanced stability and improved water solubility compared to its free base counterpart.

Relationship to Similar Compounds

Structural Analogues

N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride shares structural similarities with several bioactive compounds. One closely related compound is 4-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1219968-03-2), which features an ester linkage instead of an amide linkage. This compound has a molecular weight of 205.68 g/mol and is registered in PubChem with CID 56829546 .

Comparison with More Complex Derivatives

More complex derivatives containing the piperidine-cyclopropanecarboxamide scaffolds have been reported in literature. One such compound is N-{[4-fluoro-1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide (CAS: 2877711-28-7), which incorporates additional functional groups including a benzothiazole moiety. This compound has a molecular formula of C₁₈H₂₂FN₃O₂S and a molecular weight of 363.5 .

Relationship to Pharmaceutical Compounds

The piperidine ring structure present in N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride is a common motif in many pharmaceutically active compounds, particularly those with analgesic properties. The structural elements found in this compound bear some resemblance to components of fentanyl-related compounds, which are known for their potent opioid activity .

Synthesis and Chemical Reactions

| Compound | ED₅₀ (MES) mg/kg | ED₅₀ (scPTZ) mg/kg | TD₅₀ mg/kg | PI (MES) |

|---|---|---|---|---|

| 12c | 24.47 | 22.50 | 499.2 | 20.4 |

| 12d | 25.25 | ND | >500 | >19.80 |

| 18b | 16.36 | ND | 406.7 | 24.85 |

Table 1: Anticonvulsant activity data for compounds with structural similarities to N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride

| Quantity | Price |

|---|---|

| 250mg | 500.00 € |

| 2500mg | 1,776.00 € |

Table 2: Commercial pricing for N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride

Research Applications

The compound is primarily used as a research chemical and building block in medicinal chemistry. Its applications include:

-

Synthetic intermediate for more complex pharmaceutical compounds

-

Structure-activity relationship studies

-

Potential scaffold for drug discovery programs targeting neurological disorders

-

Reference standard for analytical methods

Analytical Characterization

Identification Methods

Analytical characterization of N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride can be performed using standard techniques employed for similar compounds:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Elemental analysis

For related compounds, characterization has been performed using these techniques to confirm structure and purity .

Chromatographic Analysis

The retention index value of 1.8649 reported for the non-hydrochloride form suggests that chromatographic methods can be effectively used for analysis of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would likely be suitable for quantification and purity assessment.

Future Research Directions

Structure Optimization Opportunities

The relatively simple structure of N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride offers numerous positions for structural modification to optimize biological activity:

-

Substitution on the piperidine ring

-

Modification of the cyclopropane ring

-

Introduction of additional functional groups to enhance binding to biological targets

-

Alteration of the amide linkage to modify metabolic stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume